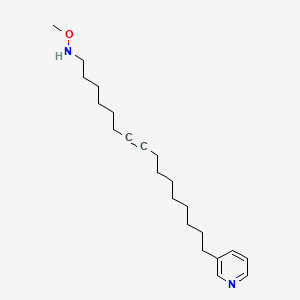
Niphatyne A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niphatyne A is a 3-alkylpyridine alkaloid isolated from marine sponges, specifically from the genus Xestospongia . This compound has garnered significant interest due to its unique chemical structure and potential biological activities, particularly its cytotoxic effects on cancer cells under nutrient-starved conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Niphatyne A involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the introduction of the alkyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to purify the final product.
化学反応の分析
Types of Reactions
Niphatyne A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
科学的研究の応用
Niphatyne A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of 3-alkylpyridine alkaloids.
Biology: Investigated for its potential as a bioactive compound with cytotoxic effects on cancer cells.
作用機序
Niphatyne A exerts its effects by targeting specific molecular pathways involved in cell survival and proliferation. The compound has been shown to inhibit the growth of cancer cells by interfering with the phosphoinositide 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog 1 (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for the adaptation of cancer cells to nutrient-starved conditions, and its inhibition can lead to cell death.
類似化合物との比較
Niphatyne A is unique among 3-alkylpyridine alkaloids due to its specific structure and biological activity. Similar compounds include:
N-Methylthis compound: Another 3-alkylpyridine alkaloid with similar cytotoxic effects on cancer cells.
Furospinosulin-1: A furanosesterterpene isolated from marine sponges with cytotoxic activity.
Dictyoceratins-A and -C: Sesquiterpene phenols with potential anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
特性
CAS番号 |
109741-36-8 |
|---|---|
分子式 |
C22H36N2O |
分子量 |
344.5 g/mol |
IUPAC名 |
N-methoxy-16-pyridin-3-ylhexadec-7-yn-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-25-24-20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21,24H,2,4,6-15,17,20H2,1H3 |
InChIキー |
LOKPPIGWSNLGFC-UHFFFAOYSA-N |
正規SMILES |
CONCCCCCCC#CCCCCCCCCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


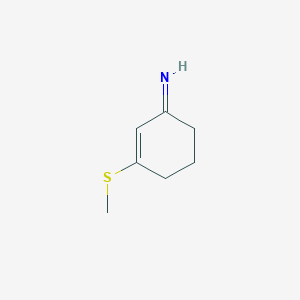
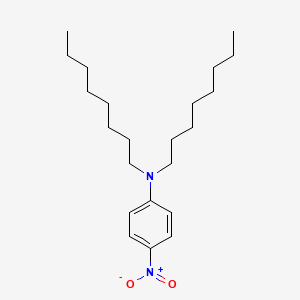
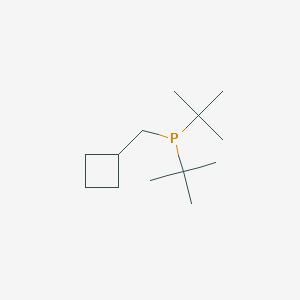
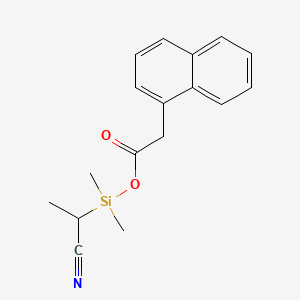


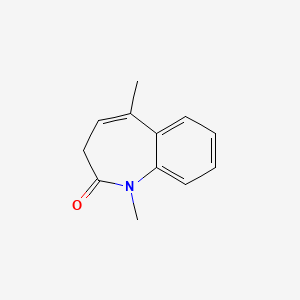



![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

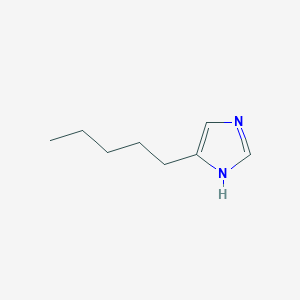
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
